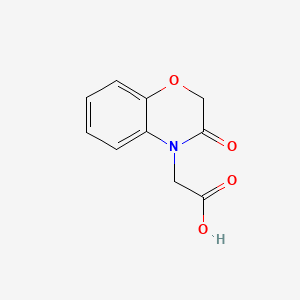

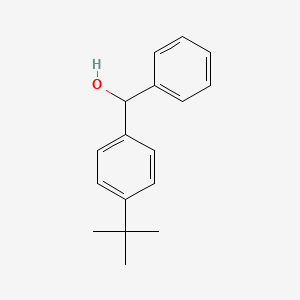

4-tert-Butylbenzhydrol

Vue d'ensemble

Description

Applications De Recherche Scientifique

Polyimide Development

4-tert-Butylbenzhydrol and its derivatives have been utilized in the synthesis of novel polyimides (PIs). These PIs, characterized by tert-butyl side groups, exhibit low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures. This makes them suitable for applications requiring materials with low dielectric properties and high thermal stability. The introduction of asymmetric di-tert-butyl groups in these polyimides has been an effective strategy to increase interchain distances and decrease intermolecular forces, thereby affecting the packing ability of the polymers (Chern & Tsai, 2008).

Solid Support for Peptide Synthesis

4-tert-Butylbenzhydrylamine resin (BUBHAR), a polymer derived from this compound, has shown promise as an alternative solid support in solid-phase peptide synthesis (SPPS). BUBHAR displayed superior bead solvation properties compared to methylbenzhydrylamine resin (MBHAR) and improved the solvation of peptide segments, indicating its potential to enhance the efficiency of peptide synthesis (Souza et al., 2020).

Hydrogen Bonding in Self-assembly Processes

4-tert-Butylbenzoic acid, related to this compound, has been involved in the formation of new layered molecular arrays via self-assembly directed by NH⋅⋅⋅O hydrogen bonding. The interaction between 4-tert-butylbenzoic acid and aliphatic diamines has led to the creation of 1:2 host–guest complexes, forming three-dimensional molecular arrays with extensive hydrogen bond networks. This discovery opens pathways for designing new materials and molecules based on the principles of molecular self-assembly (Armstrong et al., 2002).

Pesticide Removal from Water

A new amino-substituted p-tert-butylcalix[4]arene-based magnetic sporopollenin, a derivative of this compound, was synthesized and used effectively for removing toxic organophosphorus pesticides like chlorpyrifos and diazinon from contaminated water. This study not only demonstrated the high efficiency and potential of this material in water purification but also expanded the applications of this compound derivatives in environmental remediation (Kamboh et al., 2016).

Propriétés

IUPAC Name |

(4-tert-butylphenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O/c1-17(2,3)15-11-9-14(10-12-15)16(18)13-7-5-4-6-8-13/h4-12,16,18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXWZJSPMCRTGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373789 | |

| Record name | 4-tert-Butylbenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22543-74-4 | |

| Record name | 4-tert-Butylbenzhydrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

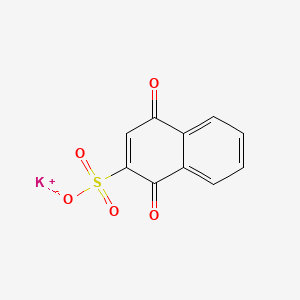

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-[(3-Chlorobenzyl)oxy]phenyl}acrylic acid](/img/structure/B1597852.png)

![2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B1597854.png)

![5-[Isocyano(4-methylbenzenesulfonyl)methyl]-1,2,3-trimethoxybenzene](/img/structure/B1597858.png)